bicyclo[2.1.1]hexane-2-carbaldehyde
Description
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Properties
CAS No. |
2624133-85-1 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.2 |
Purity |
95 |
Origin of Product |
United States |
Significance of Bicyclo 2.1.1 Hexane Scaffolds in Advanced Molecular Design
The bicyclo[2.1.1]hexane (BCH) scaffold is increasingly recognized for its role as a bioisostere, a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. enamine.netmanchester.ac.uk Specifically, it serves as a three-dimensional, saturated replacement for planar aromatic rings like benzene (B151609) in drug candidates. vapourtec.comnih.gov This substitution is advantageous as it can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity. chemrxiv.orgnih.gov
The rigid, non-planar structure of the bicyclo[2.1.1]hexane core allows for precise spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets. enamine.net Different substitution patterns on the BCH skeleton can mimic ortho-, meta-, and even polysubstituted benzene rings, offering a versatile toolkit for medicinal chemists. rsc.orgnih.govrsc.org This capability allows for the exploration of new chemical space that is not accessible with traditional aromatic systems. rsc.orgrsc.org
Distinctive Structural Features of Bicyclo 2.1.1 Hexane 2 Carbaldehyde
Bicyclo[2.1.1]hexane-2-carbaldehyde is characterized by a unique bridged bicyclic structure. This framework consists of a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring fused together, resulting in significant ring strain. nih.gov The aldehyde group at the C2 position adds a reactive functional handle to this rigid scaffold.
The key structural parameters of the bicyclo[2.1.1]hexane core, such as the distance and angles between substituents, are comparable to those of disubstituted benzene (B151609) rings, which underpins its utility as a bioisostere. nih.gov The presence of the aldehyde group allows for a wide range of chemical transformations, enabling the synthesis of diverse derivatives for various research applications.
Below is an interactive table detailing some of the properties of this compound and related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₁₀O | 110.15 | 2624133-85-1 |
| Bicyclo[2.1.1]hexane | C₆H₁₀ | 82.14 | 285-43-8 |
| 2-(Phenylselanyl)this compound | C₁₃H₁₄OSe | 269.21 | Not Available |
Overview of Research Trajectories for Strained Bicyclic Systems
Photochemical Strategies for Bicyclo[2.1.1]hexane Construction
Photochemistry provides a powerful and often mild approach to the synthesis of strained ring systems like bicyclo[2.1.1]hexanes. These methods leverage light energy to promote cycloadditions that would be thermally unfavorable.
Intramolecular [2+2] Cycloaddition Approaches
The intramolecular [2+2] photocycloaddition of 1,5-dienes is a well-established and common method for the synthesis of the bicyclo[2.1.1]hexane skeleton. nih.govnsf.gov This approach involves the irradiation of a suitably substituted 1,5-diene, leading to the formation of a bicyclo[2.1.1]hexane derivative. nih.gov The reaction proceeds through the excitation of one of the alkene moieties to a triplet state, which then undergoes a crossed cycloaddition with the second alkene. organic-chemistry.orgacs.org
Historically, these reactions were often carried out using high-energy mercury lamps, which can be technically challenging. rsc.org However, recent advancements have enabled these transformations under milder conditions. For instance, the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes has been achieved through the [2+2] cycloaddition of 1,5-dienes, offering a route to previously less accessible substitution patterns. rsc.orgrsc.org Challenges in the synthesis of the requisite 2-substituted hexa-1,5-dien-3-one precursors have sometimes limited the substrate scope of this method. nih.govacs.org
A notable example involves the photochemical conversion of a diene to a bicyclo[2.1.1]hexane core, which can then be further functionalized. For example, 1-phenylbicyclo[2.1.1]hexane-2-carbaldehyde has been synthesized and subsequently oxidized to the corresponding carboxylic acid. researchgate.net This highlights the utility of the aldehyde as a key intermediate for further derivatization. rsc.org
Visible Light-Driven Transformations
The advent of visible-light photocatalysis has revolutionized organic synthesis, and the construction of bicyclo[2.1.1]hexanes is no exception. These methods offer a greener and more sustainable alternative to traditional UV-light-mediated reactions. rsc.org
Researchers have developed a visible-light-driven, intramolecular crossed [2+2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes to produce 1,4-disubstituted bicyclo[2.1.1]hexanes in good to excellent yields. chemistryviews.org This transformation is typically enabled by a photocatalyst, such as an iridium complex, which facilitates triplet energy transfer to the diene substrate upon irradiation with visible light (e.g., a 414 nm LED). organic-chemistry.orgchemistryviews.org Acetone is often used as a solvent due to its environmental benefits. organic-chemistry.org This protocol has been shown to be scalable and tolerates a wide range of functional groups. organic-chemistry.org
Furthermore, enantioselective catalytic strategies have been developed for the synthesis of enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org These methods often employ a Lewis acid catalyst in conjunction with a photocatalyst to control the stereochemistry of the intramolecular [2+2] cycloaddition. chemrxiv.org This approach has proven valuable for synthesizing sp³-rich bioisosteres of marketed drugs containing ortho-substituted phenyl rings. chemrxiv.org The photocatalytic cycloaddition provides access to bicyclo[2.1.1]hexanes with diverse substitution patterns, including those that can serve as bioisosteres for ortho-, meta-, and polysubstituted benzenes. rsc.org
Strain-Release Driven Cycloadditions Utilizing Bicyclo[1.1.0]butanes
The high ring strain of bicyclo[1.1.0]butanes (BCBs) makes them powerful building blocks in organic synthesis. rsc.orgchinesechemsoc.org The release of this strain provides a strong thermodynamic driving force for a variety of chemical transformations, including cycloadditions to form bicyclo[2.1.1]hexane systems. nih.govrsc.org
Catalytic Activation of Bicyclo[1.1.0]butanes
The activation of BCBs can be achieved through various catalytic methods, including Lewis acid catalysis and photocatalysis. chinesechemsoc.orgnih.gov Lewis acids can activate BCBs towards nucleophilic attack, leading to the formation of a cyclobutyl carbocation intermediate that can then react with a suitable partner. acs.org For instance, scandium triflate (Sc(OTf)₃) has been employed to catalyze the formal (3+2) cycloaddition of BCBs with various π-systems. acs.orgresearchgate.netresearchgate.net
Photocatalytic activation offers an alternative strategy. Using a strongly oxidizing acridinium (B8443388) organophotocatalyst, a formal [2σ+2π] cycloaddition between BCBs and alkenes or aldehydes can be initiated, leading to the formation of bicyclo[2.1.1]hexanes and oxabicyclo[2.1.1]hexanes, respectively. diva-portal.orgdiva-portal.org This oxidative activation of BCBs represents a departure from the more common reductive or nucleophile-addition pathways. diva-portal.orgdiva-portal.org The mechanism can be influenced by the electronic properties of both the BCB and the alkene, sometimes leading to regiodivergent outcomes. diva-portal.orgdiva-portal.org
Divergent Reactivity with Various π-Systems
The reaction of activated BCBs with different π-systems allows for the synthesis of a diverse range of bicyclo[2.1.1]hexane derivatives. The [2π+2σ] cycloaddition of BCBs with alkenes is a key strategy for constructing the bicyclo[2.1.1]hexane core. nih.govnsf.gov This reaction can be initiated by energy transfer, where a photosensitizer excites the BCB to a triplet diradical state, which is then trapped by an alkene. nih.govnsf.gov
The choice of catalyst and reaction conditions can lead to divergent reaction pathways, providing access to different regioisomers or even different ring systems from the same starting materials. acs.org For example, catalyst-controlled regiodivergent cycloadditions of BCBs with α,β-unsaturated ketones have been reported to yield either bicyclo[2.1.1]hexanes or cyclobutenes with high selectivity. acs.org Similarly, divergent reactions of BCBs with quinones, catalyzed by a Lewis acid, can produce highly substituted bicyclo[2.1.1]hexanes or other polycyclic molecules depending on the reaction conditions. researchgate.netrsc.org This divergent reactivity is a powerful tool for generating structural diversity in medicinal chemistry. acs.org
Cascade and Rearrangement Pathways in Bicyclo[2.1.1]hexane Synthesis
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and rearrangement reactions provide efficient and elegant routes to complex molecular architectures, including the bicyclo[2.1.1]hexane skeleton.
One notable example involves a sequential SmI₂-mediated pinacol (B44631) coupling followed by an acid-catalyzed pinacol rearrangement. nih.govacs.orgacs.org This two-step process can be used to synthesize a variety of 1-substituted bicyclo[2.1.1]hexan-2-ones from readily available starting materials like 3-oxocyclobutane-1-carboxylic acid. nih.govacs.orgacs.org The resulting bicyclic ketones are versatile intermediates that can be further elaborated. For instance, an sp³-rich analog of the antiparasitic drug nitazoxanide (B1678950) was synthesized using this methodology. acs.orgacs.org
Another innovative approach utilizes a photocatalyzed radical cascade cyclization of allylated methylenecyclobutanes to access substituted bicyclo[2.1.1]hexanes. chemrxiv.org These precursors are generated via a novel organic-chemistry.orgchemrxiv.org-sigmatropic rearrangement using [1.1.1]propellane as a carbene source. chemrxiv.org This strategy allows for the synthesis of trisubstituted bicyclo[2.1.1]hexanes, which are potential bioisosteres of ortho- and meta-substituted benzenes. chemrxiv.org
Furthermore, cascade reactions involving the derivatization of bicyclo[2.1.1]hexane products have been reported. For example, a Curtius rearrangement of a carboxylic acid derivative can lead to the corresponding amine, and a photoredox decarboxylative conjugate addition can introduce further complexity. nih.govresearchgate.net These examples underscore the power of cascade and rearrangement strategies to rapidly build molecular complexity around the bicyclo[2.1.1]hexane core.
Data Tables
Table 1: Examples of Photochemical Synthesis of Bicyclo[2.1.1]hexane Derivatives
| Starting Material | Reaction Type | Catalyst/Conditions | Product | Yield | Reference |
| 2,5-disubstituted hexa-1,5-diene | Intramolecular [2+2] Photocycloaddition | Ir(dFCF₃ppy)₂(dtbbpy)PF₆, 414 nm LED, Acetone | 1,4-disubstituted bicyclo[2.1.1]hexane | up to quantitative | organic-chemistry.orgchemistryviews.org |
| α,β-unsaturated acyl pyrazole | Lewis Acid-Catalyzed Intramolecular [2+2] Photocycloaddition | Lewis Acid, Photocatalyst | Enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexane | High | chemrxiv.org |
| 1-phenyl-2-methylene-hex-5-en-3-one | Intramolecular [2+2] Photocycloaddition | Visible light | 1-phenylbicyclo[2.1.1]hexan-2-one | - | rsc.org |
Table 2: Strain-Release Driven Synthesis of Bicyclo[2.1.1]hexanes from Bicyclo[1.1.0]butanes (BCBs)
| BCB Derivative | Reactant | Catalyst/Conditions | Product Type | Yield | Reference |
| Naphthyl ketone-substituted BCB | Alkene | Energy Transfer Sensitizer | Bicyclo[2.1.1]hexane | Good | nih.govnsf.gov |
| Ketone-substituted BCB | Alkene/Aldehyde | Acridinium Organophotocatalyst | Bicyclo[2.1.1]hexane / Oxabicyclo[2.1.1]hexane | up to >20:1 regioselectivity | diva-portal.orgdiva-portal.org |
| Pyrazole-substituted BCB | Quinone | Sc(OTf)₃ | Highly substituted bicyclo[2.1.1]hexane | Good | researchgate.netrsc.org |
| General BCB | Enamide | Sc(OTf)₃ | 2-amino-bicyclo[2.1.1]hexane | Good to Excellent | researchgate.netrsc.org |
Table 3: Cascade and Rearrangement Pathways to Bicyclo[2.1.1]hexanes
| Precursor | Reaction Sequence | Key Intermediate | Final Product | Reference |
| 3-oxocyclobutane-1-carbaldehyde derivative | SmI₂-mediated pinacol coupling, then acid-catalyzed pinacol rearrangement | Bicyclo[2.1.1]hexane-1,2-diol | 1-substituted bicyclo[2.1.1]hexan-2-one | nih.govacs.orgacs.org |
| Allylated methylenecyclobutane | Photocatalyzed radical cascade cyclization | Radical intermediate | Trisubstituted bicyclo[2.1.1]hexane | chemrxiv.org |
Pinacol-Type Rearrangements and Cyclizations
Pinacol-type rearrangements and related cyclization reactions have emerged as powerful tools for constructing the bicyclo[2.1.1]hexane core. These methods often involve the formation of a vicinal diol (a 1,2-diol) which then undergoes an acid-catalyzed rearrangement to yield the desired bicyclic ketone.
A notable two-step approach involves a samarium(II) iodide (SmI₂) mediated transannular pinacol coupling of cyclobutanedione derivatives to form a bicyclo[2.1.1]hexane-1,2-diol. chemistryviews.orgacs.org This intermediate then undergoes a pinacol rearrangement catalyzed by p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) to produce 1-substituted bicyclo[2.1.1]hexan-2-ones. chemistryviews.orgacs.orgnih.gov This sequence provides a versatile route to various 1,2-disubstituted bicyclo[2.1.1]hexane derivatives. acs.org
The starting cyclobutanedione derivatives can be prepared from commercially available 3-oxocyclobutane-1-carboxylic acid. chemistryviews.orgacs.org The process involves treating an aldehyde derived from this acid with Grignard reagents, followed by oxidation and deprotection to yield the necessary diones. acs.orgnih.gov The subsequent SmI₂-mediated coupling and acid-catalyzed rearrangement afford a diverse range of 1-substituted bicyclo[2.1.1]hexan-2-ones in moderate to good yields. chemistryviews.orgacs.org
| Step | Reagents and Conditions | Intermediate/Product | Reference |
| Pinacol Coupling | SmI₂ in THF | Bicyclo[2.1.1]hexane-1,2-diol | chemistryviews.orgacs.org |
| Pinacol Rearrangement | p-TsOH·H₂O in DCM | 1-Substituted bicyclo[2.1.1]hexan-2-one | chemistryviews.orgacs.org |
This methodology has been successfully applied to the synthesis of sp³-rich analogs of known pharmaceuticals, such as the antiparasitic and antiviral agent nitazoxanide, highlighting the utility of these bicyclic ketones as building blocks in drug discovery. chemistryviews.orgacs.org
Ring Contraction Strategies
Ring contraction represents another significant strategy for synthesizing the bicyclo[2.1.1]hexane skeleton, often starting from more readily available bicyclo[2.2.1]heptane precursors. A classic example is the photochemical Wolff rearrangement of a diazoketone derived from norbornanone, which can produce bicyclo[2.1.1]hexane carboxylic acid on a gram scale. nih.gov This method involves the light-induced extrusion of nitrogen from a diazo compound, leading to a ketene (B1206846) intermediate that undergoes rearrangement to the contracted ring system. acs.orgthieme-connect.de
Another ring contraction approach involves the reaction of 1-amino-4-bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-ol with nitric acid, which yields 4-bromo-5,5-dimethylbicyclo[2.1.1]hexane-1-carbaldehyde. thieme-connect.de These methods are particularly valuable as they provide access to functionalized bicyclo[2.1.1]hexanes that can be further elaborated. nih.gov
| Starting Material | Key Reaction | Product | Reference |
| Bicyclo[2.2.1]heptane derivative (diazoketone) | Photochemical Wolff Rearrangement | Bicyclo[2.1.1]hexane derivative | nih.govacs.org |
| 1-Amino-4-bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-ol | Reaction with nitric acid | 4-Bromo-5,5-dimethylbicyclo[2.1.1]hexane-1-carbaldehyde | thieme-connect.de |
While effective, these ring contraction methods can sometimes be limited by the availability of appropriately substituted starting materials and the potential for side reactions. thieme-connect.de
Stereoselective and Enantioselective Synthesis of Bicyclo[2.1.1]hexane Derivatives
The development of stereoselective and enantioselective methods is crucial for accessing specific isomers of bicyclo[2.1.1]hexane derivatives, which is of particular importance in medicinal chemistry where different enantiomers can exhibit distinct biological activities. chemrxiv.org
One prominent strategy is the Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.org This method has been successfully employed for the enantioselective synthesis of 1,5-disubstituted bicyclo[2.1.1]hexanes. The use of a rhodium-based Lewis acid catalyst in conjunction with α,β-unsaturated acyl pyrazoles allows for the formation of enantioenriched products in high yield and enantioselectivity. chemrxiv.org
Another approach involves the diastereoselective synthesis of trisubstituted borylated cyclopentanes through a rare photo-ene reaction, which can serve as precursors to bicyclo[2.1.1]hexane structures. nih.gov Furthermore, [2+2] cycloaddition reactions have been shown to be highly diastereoselective, and when using enantioenriched starting materials, can proceed with enantioretention. acs.org
The strategic use of chiral auxiliaries and catalysts in these cycloaddition and rearrangement reactions is key to controlling the stereochemical outcome. For instance, preliminary studies on a catalytic asymmetric variant for the synthesis of bicyclo[2.1.1]hexanes using a Lewis acid-catalyzed annulation of bicyclo[1.1.0]butanes and quinones have shown promise. rsc.org
| Method | Key Features | Outcome | Reference |
| Lewis Acid-Catalyzed [2+2] Photocycloaddition | Rhodium-based catalyst, α,β-unsaturated acyl pyrazoles | Enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes | chemrxiv.org |
| [2+2] Cycloaddition | Use of enantioenriched cyclopropenes | Enantioretention in bicyclo[2.1.0]pentane synthesis | acs.org |
| Lewis Acid-Catalyzed Annulation | Asymmetric variant with bicyclo[1.1.0]butanes and quinones | Potential for catalytic asymmetric synthesis | rsc.org |
Scalability and Efficiency Considerations in this compound Synthesis
The transition from laboratory-scale synthesis to larger-scale production of this compound and its derivatives necessitates methodologies that are not only efficient but also scalable and robust.
A notable example of a scalable process is the photochemical Wolff rearrangement of a diazoketone derived from norbornanone, which has been used to prepare gram quantities of bicyclo[2.1.1]hexane carboxylic acid. nih.gov This intermediate can then be converted to the desired carbaldehyde.
Another scalable approach involves a photochemical [2+2] cycloaddition. rsc.orgnih.gov A mild and robust synthetic route to 1,2-disubstituted bicyclo[2.1.1]hexane systems has been developed that is scalable to over 10 grams. rsc.org This method avoids the use of toxic reagents like stannanes, which can be problematic for large-scale synthesis. rsc.org Similarly, the photochemical [2+2] cycloaddition for the synthesis of 2-oxabicyclo[2.1.1]hexanes has been successfully performed on a multigram scale using readily available starting materials. nih.gov
The efficiency of these processes is often enhanced by optimizing reaction conditions, such as catalyst loading and solvent choice. For instance, in the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes via photocycloaddition, a thorough optimization of conditions led to a 40% global yield with only one chromatographic purification, demonstrating the robustness of the sequence. rsc.org
| Synthetic Approach | Scale | Key Advantages | Reference |
| Photochemical Wolff Rearrangement | Gram-scale | Access to functionalized precursors | nih.gov |
| Photochemical [2+2] Cycloaddition | >10 grams | Mild, robust, avoids toxic reagents | rsc.org |
| Photochemical [2+2] Cycloaddition | Multigram-scale | Use of readily available starting materials | nih.gov |
The development of catalyst-controlled divergent synthesis also offers a promising avenue for efficiency, allowing for the selective formation of different structural motifs from a single starting material by simply changing the catalyst. nih.gov
Elucidation of Reaction Mechanisms in Bicyclo[2.1.1]hexane Formation
The synthesis of the bicyclo[2.1.1]hexane core can be achieved through various methodologies, each with distinct mechanistic pathways. Key approaches include photochemical reactions and catalyzed cycloadditions, both of which leverage the unique properties of strained precursor molecules.
Photochemical Pathway Analysis (e.g., Triplet States, Diradical Intermediates)
Photochemical methods provide a powerful means to construct the bicyclo[2.1.1]hexane skeleton, often proceeding through excited triplet states and diradical intermediates. A common strategy involves the intramolecular [2+2] photocycloaddition of 1,5-dienes. chemrxiv.orgrsc.org
In one approach, an iridium photocatalyst absorbs light and transfers energy to a 1,5-diene substrate. rsc.org This energy transfer promotes the diene to an excited triplet state. The diradical nature of this excited intermediate facilitates a 5-exo-trig cyclization, forming a diradical species that subsequently undergoes radical recombination to yield the bicyclo[2.1.1]hexane product. rsc.org The involvement of a triplet state is supported by experiments showing reduced reaction conversion in the presence of a triplet quencher like isoprene. rsc.org
Another photochemical strategy for synthesizing bicyclo[2.1.1]hexanes involves the sensitization of a bicyclo[1.1.0]butane (BCB), which then undergoes cycloaddition with an alkene. nih.govnsf.gov The reaction is believed to proceed via energy transfer to generate the T1(π-π) triplet state of the BCB. nih.govnsf.gov This can also be achieved by direct excitation to the S1(n-π) state, followed by rapid intersystem crossing. nih.govnsf.gov The strain in the BCB then induces bond cleavage, forming a triplet diradical intermediate. nih.govnsf.gov This intermediate is captured by an alkene, and subsequent intersystem crossing and bond formation lead to the final bicyclo[2.1.1]hexane product. nih.govnsf.gov
The photochemical behavior of bicyclo[2.1.1]hexyl derivatives themselves has also been investigated. For instance, the photolysis of exo-5-benzoylbicyclo[2.1.1]hexane is proposed to proceed through a diradical intermediate formed by hydrogen abstraction by the excited n-π* triplet state. researchgate.net
Catalytic Cycle Elucidation (e.g., Lewis Acid, Transition Metal Catalysis)
Catalytic methods, employing either Lewis acids or transition metals, offer an alternative and often milder route to bicyclo[2.1.1]hexanes. These reactions typically involve the strain-release cycloaddition of bicyclo[1.1.0]butanes (BCBs).
Lewis Acid Catalysis: Lewis acids like gallium(III) triflate (Ga(OTf)₃) and scandium(III) triflate (Sc(OTf)₃) have been shown to catalyze the formal (3+2) cycloaddition of BCBs with various partners. researchgate.netrsc.orgchinesechemsoc.org For example, Ga(OTf)₃ catalyzes the reaction between N-aryl imines and BCB esters or amides to form aza-bicyclo[2.1.1]hexanes. chinesechemsoc.org Similarly, Sc(OTf)₃ catalyzes the (3+2) annulation of BCBs with ynamides. rsc.org The proposed mechanism for the ynamide reaction involves nucleophilic attack from the ynamide's nitrogen lone pair onto the BCB, followed by the annulation of the resulting enolate with a keteniminium species. rsc.org
Transition Metal Catalysis: Transition metals, particularly copper(I) and gold(I), have been used to control the divergent synthesis of bicyclo[2.1.1]hexanes and cyclobutenes from BCB amides and azadienes. nih.gov Copper(I) catalysis favors a formal cycloaddition to produce bicyclo[2.1.1]hexanes. DFT calculations suggest that Cu(I) prefers a linear two-coordinate geometry in the transition state, which accelerates the intramolecular cyclization. nih.gov In contrast, Au(I) catalysis leads to cyclobutenes. nih.gov
Strain-Release Dynamics in Reactive Intermediates
The high strain energy of precursors like bicyclo[1.1.0]butanes (BCBs), estimated at 66.3 kcal/mol, is a critical driving force in many synthetic routes to bicyclo[2.1.1]hexanes. rsc.org The release of this strain facilitates the cleavage of the central C-C bond in BCBs, leading to the formation of reactive intermediates. nih.govnsf.gov
This strain-release principle is central to [2π + 2σ] cycloadditions of BCBs with alkenes. nih.govnsf.govrsc.org The activation of the BCB, whether by light, heat, or a catalyst, generates a diradical or zwitterionic intermediate which is then trapped by a coupling partner. nih.govnsf.govrsc.org For example, in the photocatalytic approach, strain-release-induced bond cleavage of the excited triplet state of the BCB generates a triplet diradical. nih.gov In Lewis acid-catalyzed reactions, the acid coordinates to the BCB, facilitating its opening and subsequent reaction. researchgate.netrsc.org
A sequential SmI₂-mediated pinacol coupling followed by an acid-catalyzed pinacol rearrangement represents another strategy that harnesses strain. acs.orgnih.gov This method is used to synthesize 1-substituted bicyclo[2.1.1]hexan-2-ones, which are valuable precursors. acs.orgnih.gov
Reactivity of the this compound Moiety
The aldehyde functional group on the bicyclo[2.1.1]hexane scaffold imparts a specific set of reactive properties, allowing for a range of chemical transformations.
Nucleophilic Additions and Condensation Reactions
The aldehyde group of this compound is susceptible to nucleophilic attack. The rigid bicyclic structure often dictates high facial selectivity, with nucleophiles tending to attack from the less sterically hindered exo face. vulcanchem.com
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds readily add to the carbonyl group to form secondary alcohols. vulcanchem.comvulcanchem.com For instance, methylmagnesium bromide adds to yield the corresponding secondary alcohol with high diastereoselectivity. vulcanchem.com
Cyanohydrin Formation: Nucleophiles like trimethylsilyl (B98337) cyanide (TMS-CN) can add to the aldehyde, which after cleavage of the silyl (B83357) group, forms the corresponding cyanohydrin. rsc.org
Condensation Reactions: The aldehyde can undergo condensation reactions. For example, it can react with glycine (B1666218) methyl ester or benzylamine (B48309) to form the corresponding bicyclo[2.1.1]hexane-1-carboxamide derivatives. nih.gov Reductive amination is also a viable transformation. nih.gov
Oxidation and Reduction Potentials of the Aldehyde Functional Group
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a wider range of functionalized bicyclo[2.1.1]hexane derivatives.
Oxidation: The aldehyde can be quantitatively oxidized to the corresponding carboxylic acid using Pinnick's conditions (NaClO₂ with a scavenger). rsc.orgrsc.orgresearchgate.net Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be used. vulcanchem.com Another effective method involves using RuCl₃/NaIO₄. nuph.edu.ua This transformation is valuable as the resulting carboxylic acid provides a handle for further derivatization, such as forming amides and esters. rsc.org
Reduction: The aldehyde can be reduced to the corresponding primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is an effective reagent for this transformation. chemrxiv.org The resulting alcohols can be further functionalized, for example, through acylation. rsc.org
Data Tables
Table 1: Selected Catalytic Systems for Bicyclo[2.1.1]hexane Synthesis
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| Ga(OTf)₃ | N-aryl imines, BCB esters/amides | Aza-bicyclo[2.1.1]hexanes | chinesechemsoc.org |
| Sc(OTf)₃ | Ynamides, BCBs | 2-Amino-bicyclo[2.1.1]hexenes | rsc.org |
| Cu(I) | Azadienes, BCB amides | Bicyclo[2.1.1]hexanes | nih.gov |
Table 2: Reactivity of the Aldehyde Group in this compound
| Reaction Type | Reagent(s) | Product | Reference |
|---|---|---|---|
| Nucleophilic Addition | Grignard reagents (e.g., MeMgBr) | Secondary alcohol | vulcanchem.com |
| Oxidation | NaClO₂, NaH₂PO₄, H₂O₂ | Carboxylic acid | rsc.orgrsc.orgresearchgate.net |
| Reduction | NaBH₄ | Primary alcohol | chemrxiv.org |
| Cyanohydrin Formation | TMS-CN, then deprotection | Cyanohydrin | rsc.org |
Functional Group Transformations (e.g., Wittig, Horner-Wadsworth-Emmons Reactions)
The aldehyde group in this compound is a versatile handle for a range of functional group interconversions. Among these, the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are particularly useful for the formation of carbon-carbon double bonds, providing access to a variety of alkene derivatives.
The Wittig reaction of this compound with phosphorus ylides allows for the introduction of a variety of substituents. For instance, reaction with a suitable ylide can yield homologated aldehydes. rsc.org These reactions provide a pathway to extend the carbon chain at the 2-position, opening up possibilities for further derivatization.
The Horner-Wadsworth-Emmons (HWE) reaction , a variation of the Wittig reaction, employs phosphonate (B1237965) carbanions and is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com In the context of bicyclo[2.1.1]hexane derivatives, the HWE reaction has been successfully used to synthesize various alkenes. For example, the reaction of a bicyclo[2.1.1]hexane ketone with a phosphonate reagent yielded the corresponding unsaturated ester. rsc.org This ester could be further hydrogenated to the saturated acetate, demonstrating the utility of the HWE reaction in building complex molecular scaffolds. rsc.org The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes has been achieved starting from acetophenone, which undergoes an HWE reaction to form an alkene that is a precursor to the bicyclic system. nih.govresearchgate.net
A specific example involves the synthesis of an aldehyde derivative of a bicyclic sultam, which was shown to be compatible with Wittig reaction conditions, affording the corresponding alkene in 81% yield. chemrxiv.org Another application includes the use of a Wittig reaction on 3-oxocyclobutane-1-carboxylic acid as a key step in the synthesis of 2-oxabicyclo[2.1.1]hexane derivatives. rsc.org
Table 1: Examples of Wittig and Horner-Wadsworth-Emmons Reactions on Bicyclo[2.1.1]hexane Derivatives
| Starting Material | Reagent(s) | Product | Reaction Type | Yield (%) | Reference |
| 1-Phenyl-bicyclo[2.1.1]hexan-2-one | (EtO)₂P(O)CH₂CO₂Et, NaH | Ethyl 2-(1-phenylbicyclo[2.1.1]hexan-2-ylidene)acetate | Horner-Wadsworth-Emmons | Not specified | rsc.org |
| 1-Phenyl-bicyclo[2.1.1]hexan-2-one | Ph₃P=CHOMe, n-BuLi | 2-(Methoxymethylene)-1-phenylbicyclo[2.1.1]hexane | Wittig | Not specified | rsc.org |
| Acetophenone | Phosphonate reagent | Alkene precursor for bicyclo[2.1.1]hexane | Horner-Wadsworth-Emmons | 90 | nih.govresearchgate.net |
| Bicyclic sultam aldehyde | Wittig reagent | Alkene derivative | Wittig | 81 | chemrxiv.org |
| 3-Oxocyclobutane-1-carboxylic acid | Wittig reagent | Olefin precursor for 2-oxa-BCH | Wittig | Not specified | rsc.org |
Pericyclic Reactions and Rearrangements Involving the Bicyclo[2.1.1]hexane Core
The strained bicyclo[2.1.1]hexane framework is susceptible to various pericyclic reactions and rearrangements, often driven by the release of ring strain. These transformations can lead to the formation of diverse and complex molecular architectures.
[2+2] Cycloadditions: Photochemical [2+2] cycloaddition reactions are a common method for the synthesis of the bicyclo[2.1.1]hexane core itself. nih.govnih.gov For instance, intramolecular photocycloaddition of a diene can produce the bicyclo[2.1.1]hexane skeleton. nih.govresearchgate.net This approach has been utilized to prepare 1,2-disubstituted bicyclo[2.1.1]hexanes. rsc.orgnih.gov The development of enantioselective catalytic strategies, such as Lewis acid-catalyzed [2+2] photocycloadditions, has enabled the synthesis of enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org
[2π+2σ] Cycloadditions: Another powerful method for constructing the bicyclo[2.1.1]hexane skeleton is the [2π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes. nih.govresearchgate.netrsc.org This reaction can be initiated by various means, including photoinduction and catalysis by Lewis acids or transition metals. researchgate.netrsc.orgacs.org These methods provide access to polysubstituted bicyclo[2.1.1]hexanes with high efficiency. researchgate.net
Rearrangements: Acid-catalyzed rearrangements, such as the Pinacol rearrangement, have been employed in the synthesis of substituted bicyclo[2.1.1]hexanones. researchgate.netchemistryviews.orgacs.org For example, a sequential SmI₂-mediated pinacol coupling and an acid-catalyzed pinacol rearrangement of cyclobutanedione derivatives can yield 1-substituted bicyclo[2.1.1]hexan-2-ones. chemistryviews.orgacs.org These ketones serve as valuable intermediates for the synthesis of more complex molecules. researchgate.netchemistryviews.orgacs.org The Curtius rearrangement has also been utilized to transform a carboxylic acid derivative on the bicyclo[2.1.1]hexane scaffold into a diamine building block. chemrxiv.org
Regioselectivity and Stereochemical Control in this compound Derivatization
The rigid and sterically hindered nature of the bicyclo[2.1.1]hexane framework exerts significant control over the regioselectivity and stereochemistry of its derivatization reactions.
Regioselectivity: The substitution pattern on the bicyclo[2.1.1]hexane core can direct the outcome of reactions. For example, in catalyst-controlled photochemical strain-release cycloadditions, the choice of photocatalyst can determine the regioselectivity of the addition to a bicyclo[1.1.0]butane precursor, leading to different regioisomers of the resulting bicyclo[2.1.1]hexane. researchgate.net C–H functionalization strategies have also been developed to achieve regioselective introduction of functional groups. For instance, palladium-catalyzed C–H functionalization directed by an 8-aminoisoquinoline (B1282671) group has been used to introduce aryl groups at the γ-position with good control of diastereoselectivity. nih.gov
Stereochemical Control: The inherent rigidity of the bicyclo[2.1.1]hexane system enhances stereochemical control in many of its reactions. vulcanchem.com The constrained conformation of the bicyclic core often leads to highly stereoselective transformations. For example, the reduction of a ketone on the bicyclo[2.1.1]hexane skeleton can proceed with high diastereoselectivity. nih.gov Furthermore, the development of enantioselective catalytic methods, particularly in photochemical [2+2] cycloadditions, allows for the synthesis of specific enantiomers of bicyclo[2.1.1]hexane derivatives. chemrxiv.org This is crucial as the absolute configuration of these three-dimensional scaffolds can have a significant impact on their biological activity. chemrxiv.org
Table 2: Examples of Regio- and Stereoselective Reactions
| Reaction Type | Substrate | Reagents/Conditions | Product | Key Outcome | Reference |
| Photochemical Cycloaddition | Bicyclo[1.1.0]butane derivative | Photocatalyst (e.g., Ir(ppy)₃ or ZnI₂/Ir(ppy)₃) | Regioisomeric bicyclo[2.1.1]hexanes | Catalyst-controlled regioselectivity | researchgate.net |
| C-H Arylation | Bicyclo[2.1.1]hexane-carboxamide | Pd(OAc)₂, ArI, Ag₂CO₃ | γ-Aryl-bicyclo[2.1.1]hexane | High γ-regioselectivity and diastereoselectivity | nih.gov |
| Reduction | Bicyclo[2.1.1]hexan-2-one derivative | LiAlH₄ | Bicyclo[2.1.1]hexan-2-ol | Excellent diastereoselectivity (>20:1 dr) | nih.gov |
| Enantioselective [2+2] Photocycloaddition | α,β-Unsaturated acyl pyrazole | Rhodium-based Lewis acid catalyst, light | Enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexane | High enantioselectivity | chemrxiv.org |
Computational and Theoretical Chemistry Studies of Bicyclo 2.1.1 Hexane 2 Carbaldehyde
Quantum Chemical Analysis of Electronic Structure
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of bicyclo[2.1.1]hexane systems. While specific studies on bicyclo[2.1.1]hexane-2-carbaldehyde are not extensively documented, analysis of related derivatives, such as 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, provides significant insight. core.ac.uk
DFT calculations are frequently employed to model the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. In reaction modeling, such as the Cu(I)-catalyzed synthesis of bicyclo[2.1.1]hexanes, DFT is used to understand the electronic interactions between the catalyst and the substrate's orbitals, which dictates the reaction's feasibility and outcome. nih.govresearchgate.net The introduction of the carbaldehyde group at the C2 position is anticipated to lower the energy of the LUMO, making the carbonyl carbon susceptible to nucleophilic attack, a key aspect in its reaction chemistry.
Conformational Landscape and Energetics
The bicyclo[2.1.1]hexane scaffold is characterized by its significant conformational rigidity. nih.gov This rigidity, a direct consequence of its fused-ring structure, is a primary reason for its use as a conformation-locking bioisostere. nih.gov Unlike flexible ring systems like cyclopentane (B165970), which readily interconverts between half-chair and envelope conformations, the bicyclo[2.1.1]hexane core has a well-defined and stable geometry. nih.gov
Computational studies on related systems, such as 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, confirm this rigidity. core.ac.uk High-level calculations show an isosteric environment around the C2 position, meaning the two faces of a substituent at this position are sterically similar. core.ac.uk For this compound, the primary conformational flexibility would arise from the rotation of the carbaldehyde group around the C2-C(aldehyde) bond. Theoretical calculations can determine the rotational barrier and the relative energies of the syn- and anti-periplanar conformations of the aldehyde hydrogen with respect to the C1-C2 bond, which would be the dominant conformers.
Strain Energy and Bond Angle Deformation Analysis
A defining characteristic of the bicyclo[2.1.1]hexane system is its substantial ring strain. This strain arises from the deviation of bond angles from the ideal sp³ tetrahedral angle (109.5°) and torsional strain from eclipsed conformations. Computational studies have quantified the total strain energy of the parent bicyclo[2.1.1]hexane to be approximately 25 kcal/mol to 38.0 kcal/mol. mdpi.com This high strain energy is a key driver of its reactivity. rsc.org
The structure consists of a cyclobutane (B1203170) ring fused with two cyclopropane-like bridges, resulting in significant bond angle distortion. The bridgehead angle in bicyclo[2.1.1]hexane derivatives is approximately 85°, a significant compression compared to the ~92° in the related bicyclo[2.2.1]heptane (norbornane) system. This acute angle enhances its ability to mimic the geometry of certain biological targets. The introduction of substituents further modulates this strain. For instance, in a related system, the C4-C-CH2Br bond angle expands to 109.5° from the 104° in the unsubstituted parent to accommodate the substituent. Similar distortions are expected for the C2-carbaldehyde group.
| Parameter | Value | Source |
| Total Strain Energy | ~25 - 38.0 kcal/mol | mdpi.com |
| Bridgehead Angle | ~85° | |
| Bridgehead C-C Bond Length | 1.54 Å |
Transition State Elucidation and Reaction Pathway Modeling
Computational modeling is a powerful tool for understanding the mechanisms of reactions that form the bicyclo[2.1.1]hexane scaffold. DFT calculations have been successfully used to elucidate transition states and map out entire reaction energy profiles. nih.govresearchgate.netmanchester.ac.uk
One of the primary synthetic routes is the intramolecular [2+2] photocycloaddition. rsc.orgresearchgate.net Another significant method involves the reaction of bicyclo[1.1.0]butanes (BCBs) with various partners. For example, in the Cu(I)/Au(I)-catalyzed chemodivergent synthesis of bicyclo[2.1.1]hexanes, DFT calculations revealed how different catalysts stabilize different transition states to yield divergent products. nih.govresearchgate.net The calculations showed that Cu(I) favors a linear two-coordinate geometry in the transition state, which accelerates the intramolecular cyclization to form the bicyclo[2.1.1]hexane ring. nih.govresearchgate.netacs.org In contrast, Au(I) stabilizes a four-coordinate intermediate, leading to a different reaction pathway. nih.govresearchgate.netacs.org
Similarly, computational studies on the SmI₂–catalyzed insertion of alkenes into bicyclo[1.1.0]butyl ketones to form bicyclo[2.1.1]hexanes have supported a radical-relay mechanism. manchester.ac.uk In the context of nucleophilic addition to 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, computational models at both semi-empirical and DFT levels (B3LYP/6-31G*) have been used to optimize transition states and correctly predict the stereochemical outcome of hydride reductions. core.ac.uk These studies demonstrate the predictive power of computational chemistry in designing and understanding complex organic transformations leading to this scaffold.
Prediction of Spectroscopic Signatures for Structural Elucidation
Computational methods are increasingly used to predict spectroscopic data, which is invaluable for confirming the structure of novel compounds like this compound. The prediction of ¹H and ¹³C NMR chemical shifts and coupling constants can help resolve ambiguities in experimental spectra. acs.orgnih.gov
For the bicyclo[2.1.1]hexane core, quantum chemical calculations have been shown to accurately predict complex coupling constants. acs.org For example, in a revised structure of aquatolide, which contains a bicyclo[2.1.1]hexane core, a remarkably large ⁴J coupling of ~7.2 Hz between two bridgehead protons was observed, a value that was successfully predicted by quantum mechanical calculations. acs.org The calculations also correctly predicted a very small ³J coupling (<0.5 Hz) due to a nearly 90° dihedral angle, explaining the absence of an observable splitting in the experimental spectrum. acs.org
Modern approaches combine DFT calculations with machine learning algorithms trained on large experimental databases to predict ¹H chemical shifts with high accuracy (mean absolute error <0.10 ppm). nih.gov Such predictive tools can be applied to this compound to generate a theoretical spectrum, aiding in its synthesis and characterization.
Molecular Dynamics Simulations for this compound Systems
For instance, MD simulations have been used to test the conformational rigidifying effect of bicyclic scaffolds when incorporated into peptides. nih.gov In one study, a bicyclic C-cap was virtually incorporated into a peptide, and MD simulations over a microsecond timescale in an explicit water box demonstrated that the bicyclic framework remained rigid and stable, successfully enforcing a helical conformation on the peptide. nih.gov The root mean square deviations (RMSD) of the backbone atoms were tracked over time to quantify the stability of the structure. nih.gov
This approach could be applied to this compound to study its behavior in different solvents or its interaction within a biological binding pocket, providing insights that are complementary to static quantum chemical calculations. mdpi.com
Synthetic Utility and Advanced Transformations of Bicyclo 2.1.1 Hexane 2 Carbaldehyde
Bicyclo[2.1.1]hexane-2-carbaldehyde as a Versatile Synthetic Building Block
This compound serves as a crucial starting material in the construction of intricate organic molecules. Its rigid, three-dimensional structure is a desirable feature in modern drug discovery, moving away from traditional flat, aromatic structures.
Integration into Complex Organic Architectures
The bicyclo[2.1.1]hexane core is increasingly recognized as a valuable scaffold in medicinal chemistry, acting as a bioisostere for ortho- and meta-substituted benzene (B151609) rings. acs.org The aldehyde functionality at the 2-position provides a reactive handle for a multitude of chemical transformations, allowing for its incorporation into larger, more complex molecular frameworks. vulcanchem.com Synthetic strategies often involve the initial construction of the bicyclo[2.1.1]hexane skeleton, followed by the introduction or modification of the carbaldehyde group. acs.orgnih.govnih.gov For instance, a reported synthesis starts from the commercially available 3-oxocyclobutane-1-carboxylic acid to obtain an aldehyde precursor, which is then further elaborated. acs.orgnih.gov This approach highlights the utility of this compound derivatives as key intermediates. The rigid nature of the bicyclo[2.1.1]hexane unit can impart favorable conformational constraints on a molecule, which can be advantageous for its interaction with biological targets.
Accessing sp3-Rich Chemical Space
The concept of "escaping from flatland" is a prominent theme in contemporary drug discovery, emphasizing the need for molecules with a higher fraction of sp3-hybridized carbon atoms. acs.orgnih.gov This increased three-dimensionality is associated with improved physicochemical properties, such as solubility and metabolic stability, which can enhance the clinical success of drug candidates. acs.orgnih.gov this compound and its derivatives are prime examples of sp3-rich building blocks. acs.orgnih.govrsc.org Their use in synthesis provides a direct pathway to novel chemical space characterized by non-planar structures. nih.govrsc.orgnih.gov The development of efficient and modular approaches, such as those utilizing photochemistry for [2+2] cycloadditions, has expanded the accessibility of these valuable scaffolds. rsc.orgrsc.orgnih.gov
Derivatization and Diversification Strategies from the Carbaldehyde Functionality
The carbaldehyde group of this compound is a versatile functional group that can be readily transformed into a wide array of other functionalities, enabling extensive diversification of the core scaffold. vulcanchem.comrsc.org
Homologation and Chain Extension
The aldehyde can undergo homologation reactions to extend the carbon chain at the 2-position. For example, treatment of a related bicyclo[2.1.1]hexane derivative under acidic conditions has been shown to yield a homologated aldehyde. rsc.org This process allows for the introduction of additional carbon atoms, providing further opportunities for structural modification and the exploration of structure-activity relationships.
Conversion to Carboxylic Acids, Esters, and Amides
The aldehyde functionality can be easily oxidized to the corresponding carboxylic acid. vulcanchem.com A notable method for this transformation is the Pinnick oxidation, which can quantitatively convert the aldehyde to the carboxylic acid. rsc.org This carboxylic acid derivative is a key intermediate that opens the door to a variety of subsequent transformations. rsc.org It can be converted to esters through esterification reactions or to amides via coupling with amines. nih.gov These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. For instance, the synthesis of 1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid from the corresponding carbaldehyde has been reported, with the carboxylic acid being a solid, crystalline compound. rsc.orgresearchgate.net
Synthesis of Novel this compound Analogues and Derivatives
The growing importance of the bicyclo[2.1.1]hexane scaffold has spurred the development of new synthetic routes to access a diverse range of its analogues and derivatives. nih.govrsc.orgrsc.orgchemrxiv.org These methods often focus on creating substituted versions of the bicyclic system to fine-tune its properties.
Recent advancements include catalyst-controlled chemodivergent syntheses that allow access to either bicyclo[2.1.1]hexanes or other cyclic structures from the same starting materials. nih.gov Photochemical methods, particularly intramolecular [2+2] cycloadditions, have proven to be powerful tools for constructing the bicyclo[2.1.1]hexane core. rsc.orgrsc.orgnih.govrsc.orgchemrxiv.orgresearchgate.net These reactions can be efficient, scalable, and proceed under mild conditions. rsc.orgresearchgate.net
The synthesis of various substituted bicyclo[2.1.1]hexan-2-ones, which are direct precursors to the corresponding carbaldehydes, has been a significant area of research. nih.govacs.orgchemistryviews.org For example, a two-step procedure involving a samarium(II) iodide-mediated pinacol (B44631) coupling followed by an acid-catalyzed pinacol rearrangement has been developed to produce a variety of 1-substituted bicyclo[2.1.1]hexan-2-ones. nih.govacs.orgchemistryviews.org These ketones can then be further transformed into a wide range of 1,2-disubstituted bicyclo[2.1.1]hexane derivatives. nih.govacs.org The ability to introduce substituents at different positions on the bicyclic framework is crucial for exploring the structure-activity relationships of molecules containing this scaffold.
Below is a table summarizing some of the synthesized analogues and derivatives of this compound and its precursors.
| Compound Name | Starting Material | Key Transformation(s) | Reference |
| 1-Substituted bicyclo[2.1.1]hexan-2-ones | Cyclobutanedione derivatives | SmI2-mediated pinacol coupling, acid-catalyzed pinacol rearrangement | nih.govacs.orgchemistryviews.org |
| 1,2-Disubstituted bicyclo[2.1.1]hexane modules | Phenylacetaldehyde derivatives | Methylenation, Grignard reaction, oxidation, photochemical [2+2] cycloaddition | rsc.org |
| 1-Phenylthis compound | 1-Phenyl-2-(prop-2-en-1-yl)hexa-1,5-dien-3-ol derivative | Acidic hydrolysis | rsc.orgresearchgate.net |
| 1-Phenylbicyclo[2.1.1]hexane-2-carboxylic acid | 1-Phenylthis compound | Pinnick oxidation | rsc.orgresearchgate.net |
| 2-(Phenylselanyl)this compound | Not specified | Not specified | sigmaaldrich.com |
| Bicyclo[2.1.1]hexane-1-carbaldehyde | Not specified | Not specified | chemicalbook.com |
Substituted Bicyclo[2.1.1]hexanes with Modified Functional Groups
The aldehyde moiety of this compound is a gateway to a variety of functional group interconversions, leading to a broad spectrum of substituted bicyclo[2.1.1]hexane derivatives. These transformations are crucial for generating building blocks for drug discovery and for synthesizing molecules with tailored properties.
Oxidation of the aldehyde group readily yields the corresponding bicyclo[2.1.1]hexane-2-carboxylic acid . This carboxylic acid is a key intermediate for further modifications, including esterification and amide bond formation. nih.govsemanticscholar.org For instance, coupling of the carboxylic acid with various amines using standard peptide coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) allows for the synthesis of a diverse library of amides. nih.gov
Reduction of the aldehyde provides access to (bicyclo[2.1.1]hexan-2-yl)methanol . This primary alcohol can be further functionalized, for example, through etherification or esterification, expanding the range of accessible derivatives. nih.gov
The aldehyde can also participate in carbon-carbon bond-forming reactions. For example, reaction with Grignard reagents or other organometallic nucleophiles leads to the formation of secondary alcohols. nih.gov These alcohols can then be subjected to further transformations, such as oxidation to ketones.
A notable application of these functional group modifications is the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes, which are considered saturated bioisosteres of ortho-substituted benzene rings. rsc.orgnih.govsemanticscholar.org The synthesis often starts from a precursor that can be converted to the aldehyde, which is then elaborated to introduce the second substituent. This strategy has been successfully employed to create analogs of existing drugs and agrochemicals, such as the fungicides boscalid, bixafen, and fluxapyroxad, where the ortho-substituted phenyl ring is replaced by a 1,2-disubstituted bicyclo[2.1.1]hexane core. rsc.orgnih.gov
The following table summarizes some key functional group transformations starting from this compound and its derivatives:
| Starting Material | Reagent/Condition | Product | Reference(s) |
| This compound | Oxidation (e.g., Jones, PCC) | Bicyclo[2.1.1]hexane-2-carboxylic acid | |
| Bicyclo[2.1.1]hexane-2-carboxylic acid | Amine, HATU | Bicyclo[2.1.1]hexane-2-carboxamide | nih.gov |
| This compound | Reduction (e.g., NaBH4, LiAlH4) | (Bicyclo[2.1.1]hexan-2-yl)methanol | nih.gov |
| This compound | Grignard Reagent (R-MgX) | 1-(Bicyclo[2.1.1]hexan-2-yl)-1-alkanol | nih.gov |
| Bicyclo[2.1.1]hexane-2-carboxylic acid | Curtius Rearrangement | Bicyclo[2.1.1]hexan-2-isocyanate | acs.org |
Spiro- and Fused Ring Systems Derived from this compound
The reactivity of the aldehyde group in this compound and its derivatives can be harnessed to construct more complex polycyclic systems, including spirocyclic and fused ring structures. These intricate architectures are of great interest in drug discovery as they introduce a high degree of three-dimensionality and structural novelty.
Spirocyclic Systems: The synthesis of spiro-bicyclo[2.1.1]hexanes has been achieved through various cycloaddition strategies. chemrxiv.orgchemrxiv.orgresearchgate.net One approach involves the BF3·Et2O-catalyzed formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes, leading to the formation of spiro[benzofuran-2,2'-bicyclo[2.1.1]hexanes]. chemrxiv.orgchemrxiv.org This method provides access to a range of functionalized spiro-compounds in good yields and with high regioselectivity. chemrxiv.orgchemrxiv.org The aldehyde functionality on the bicyclo[2.1.1]hexane core can be envisioned as a precursor to one of the reacting partners in such cycloadditions, or it can be introduced after the spirocycle formation for further derivatization.
Fused Ring Systems: Annulation reactions represent a powerful tool for constructing fused ring systems onto the bicyclo[2.1.1]hexane scaffold. Lewis acid-catalyzed annulation of bicyclo[1.1.0]butanes with quinones can lead to the formation of polycyclic molecules containing the bicyclo[2.1.1]hexane unit. rsc.org By tuning the reaction conditions, different structural motifs can be accessed. For example, Sc(OTf)3 catalysis in dichloromethane (B109758) favors the formation of highly substituted bicyclo[2.1.1]hexanes. rsc.org Furthermore, a Lewis acid-catalyzed annulation of phenol (B47542) derivatives with bicyclo[1.1.0]butanes provides access to arene-fused bicyclo[2.1.1]hexanes. chemrxiv.orgresearchgate.net
The aldehyde group can be strategically utilized in these annulation reactions. For instance, it can be converted into a diene or a dienophile to participate in Diels-Alder reactions, leading to the formation of fused six-membered rings. Alternatively, intramolecular condensation reactions involving the aldehyde and another functional group within the molecule can lead to the closure of a new ring.
The table below provides examples of the types of spiro- and fused ring systems that can be derived from bicyclo[2.1.1]hexane precursors.
| Reaction Type | Reactants | Product Type | Reference(s) |
| Formal [2π + 2σ] Cycloaddition | Bicyclo[1.1.0]butane derivative, Benzofuran-derived oxa(aza)diene | Spiro[benzofuran-2,2'-bicyclo[2.1.1]hexane] | chemrxiv.orgchemrxiv.org |
| Lewis Acid-Catalyzed Annulation | Bicyclo[1.1.0]butane derivative, Quinone | Fused polycyclic system containing bicyclo[2.1.1]hexane | rsc.org |
| Lewis Acid-Catalyzed Annulation | Bicyclo[1.1.0]butane derivative, Phenol derivative | Arene-fused bicyclo[2.1.1]hexane | chemrxiv.orgresearchgate.net |
Exploration of Exit Vectors for this compound Scaffolds
The concept of "exit vectors" is crucial in medicinal chemistry for understanding how substituents on a scaffold are oriented in three-dimensional space. nih.govrsc.org The rigid bicyclo[2.1.1]hexane core presents well-defined exit vectors, which can be exploited to mimic the spatial arrangement of substituents on aromatic rings, particularly ortho and meta substitution patterns. enamine.netresearchgate.netrsc.org
The aldehyde at the 2-position of bicyclo[2.1.1]hexane provides a primary attachment point for one substituent. By introducing a second substituent at a different position on the bicyclic core, various spatial arrangements can be achieved. For example, 1,2-disubstituted bicyclo[2.1.1]hexanes act as mimics of ortho-substituted benzenes. rsc.orgnih.gov Similarly, 1,5-disubstituted and 2,5-disubstituted bicyclo[2.1.1]hexanes can be considered as bioisosteres for ortho- and meta-substituted benzenes, respectively. researchgate.netnih.govresearchgate.net
The synthesis of these diversely substituted bicyclo[2.1.1]hexanes often relies on the functionalization of a common intermediate, such as a bicyclo[2.1.1]hexanone, which can be derived from the corresponding aldehyde. nih.govchemistryviews.orgacs.org Late-stage functionalization strategies are also employed to introduce substituents at specific positions on the pre-formed bicyclo[2.1.1]hexane scaffold. acs.orgrsc.org
The exploration of different exit vectors allows for the fine-tuning of a molecule's interaction with its biological target. By systematically varying the substitution pattern on the bicyclo[2.1.1]hexane core, medicinal chemists can optimize the pharmacological properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile. The ability to access a wide range of substitution patterns is therefore essential for fully exploiting the potential of the bicyclo[2.1.1]hexane scaffold in drug design. rsc.orgresearchgate.net
The following table illustrates the relationship between the substitution pattern on the bicyclo[2.1.1]hexane core and the aromatic substitution pattern it mimics.
| Bicyclo[2.1.1]hexane Substitution Pattern | Aromatic Bioisostere | Reference(s) |
| 1,2-Disubstituted | ortho-Substituted Benzene | rsc.orgnih.govsemanticscholar.org |
| 1,5-Disubstituted | ortho-Substituted Benzene | researchgate.net |
| 2,5-Disubstituted | meta-Substituted Benzene / 1,3-Disubstituted Cyclopentane (B165970) | nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for bicyclo[2.1.1]hexane-2-carbaldehyde?
- Methodological Answer : Synthesis typically involves bicyclo[2.1.1]hexane precursors functionalized via oxidation or transition-metal-catalyzed reactions. For example, the aldehyde group can be introduced through ozonolysis of strained double bonds or selective oxidation of primary alcohols. Safety protocols for handling reactive intermediates (e.g., peroxides) must be followed, including Schlenk-line techniques and inert atmosphere setups . Reproducibility requires detailed documentation of reaction conditions (temperature, solvent, catalyst loading) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is critical for confirming regiochemistry and stereochemistry. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves conformational rigidity and bond angles .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Adhere to Safety Data Sheets (SDS) for toxicity and flammability data. Use fume hoods, personal protective equipment (PPE), and spill containment kits. Training must cover emergency responses (e.g., fire, inhalation exposure) and hazard mitigation (e.g., avoiding open flames due to aldehyde volatility) .
Q. How can the purity of this compound be determined post-synthesis?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity. Differential Scanning Calorimetry (DSC) assesses thermal stability. Ensure calibration with certified reference standards .
Advanced Research Questions
Q. How does the conformational rigidity of this compound influence its reactivity compared to linear aldehydes?
- Methodological Answer : The bicyclic system restricts rotation, altering electronic and steric environments. Compare reaction kinetics (e.g., nucleophilic addition) using UV-Vis spectroscopy or computational models (DFT). Conformational analysis via variable-temperature NMR or molecular dynamics simulations quantifies strain energy .
Q. How can researchers validate the bioisosteric equivalence of this compound to ortho-substituted benzene rings in drug design?
- Methodological Answer : Perform in vitro assays (e.g., receptor binding affinity, IC₅₀) and in vivo pharmacokinetic studies (ADME: absorption, distribution, metabolism, excretion). Compare logP, pKa, and solubility profiles to benzene analogs. X-ray co-crystallography with target proteins validates spatial mimicry .
Q. What computational methods are suitable for predicting the stability and electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular dynamics (MD) simulations assess solvent interactions. Validate predictions against experimental data (e.g., NMR chemical shifts, reaction yields) .
Q. What strategies mitigate discrepancies between computational predictions and experimental data for this compound derivatives?
- Methodological Answer : Re-evaluate solvent effects (PCM models), basis set selection, and force field parameters. Cross-validate with multiple software packages (e.g., Gaussian, ORCA). Use sensitivity analysis to identify error-prone variables (e.g., torsional angles, solvation entropy) .
Notes for Rigorous Research Design
- Hypothesis Formulation : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, "Does this compound exhibit improved metabolic stability compared to benzene-based aldehydes?" .
- Data Contradiction Analysis : Apply root-cause analysis (e.g., Pareto charts) to identify outliers in synthetic yields or spectroscopic data. Replicate experiments with controlled variables .
- Ethical Reporting : Differentiate primary data (experimental results) from secondary sources (literature comparisons). Disclose limitations (e.g., scale-up challenges) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
